(2E)-3-(pyridazin-4-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(pyridazin-4-yl)prop-2-enoic acid: is a compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid typically involves the condensation of pyridazine derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method involves the use of pyridazine-4-carboxaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(pyridazin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, (2E)-3-(pyridazin-4-yl)prop-2-enoic acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. Pyridazine derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(pyridazin-4-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyridazine: The parent compound, pyridazine, shares the core structure but lacks the prop-2-enoic acid moiety.
Pyridazine-3-carboxylic acid: Similar in structure but with a carboxylic acid group at the 3-position instead of the 4-position.
Pyridazine-4-carboxylic acid: Similar in structure but with a carboxylic acid group directly attached to the pyridazine ring.
Uniqueness: (2E)-3-(pyridazin-4-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
CAS No. |
50901-54-7 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
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